molecular formula C10H11NO3 B555507 (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 152286-30-1

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B555507
CAS No.: 152286-30-1
M. Wt: 193,2 g/mole
InChI Key: HIKCRLDSCSWXML-SECBINFHSA-N
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Description

®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it an interesting subject for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Classical Synthesis: : One common method to synthesize ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the Pictet-Spengler reaction. This reaction typically uses an aldehyde and an amine to form the tetrahydroisoquinoline core. The hydroxyl group can be introduced through subsequent hydroxylation reactions.

  • Enantioselective Synthesis: : Enantioselective synthesis can be achieved using chiral catalysts or chiral auxiliaries to ensure the production of the ®-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions or the use of chiral starting materials.

Industrial Production Methods

Industrial production methods for ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involve large-scale Pictet-Spengler reactions followed by purification steps such as crystallization or chromatography to isolate the desired enantiomer. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using thionyl chloride (SOCl₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic conditions, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, BH₃ in tetrahydrofuran (THF).

    Substitution: SOCl₂ in the presence of pyridine.

Major Products

    Oxidation: Formation of 7-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

    Reduction: Formation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-methanol.

    Substitution: Formation of 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of enantioselective synthesis methods.

Biology

Biologically, this compound is studied for its potential neuroprotective effects. It has been investigated for its role in modulating neurotransmitter systems and its potential use in treating neurodegenerative diseases.

Medicine

In medicine, ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with various receptors and enzymes makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel compounds with potential commercial applications.

Mechanism of Action

The mechanism of action of ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.

    7-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which can significantly alter its chemical reactivity and biological activity.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCRLDSCSWXML-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426757
Record name (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152286-30-1
Record name (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 5
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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